1-(Tert-butoxycarbonyl)-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid
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Description
1-(Tert-butoxycarbonyl)-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H26N2O5 and its molecular weight is 350.415. The purity is usually 95%.
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Scientific Research Applications
Mixed Ligand Complexes Synthesis
This compound is utilized in the synthesis of mixed ligand fac-tricarbonyl complexes involving metals such as rhenium and technetium. The process highlights its application in labeling bioactive molecules containing donor sites, which can significantly influence the physico-chemical properties of conjugates. This approach is particularly relevant in the field of radiochemistry for developing diagnostic and therapeutic agents (Mundwiler et al., 2004).
Asymmetric Synthesis of Piperidine Derivatives
The compound is also integral in the asymmetric synthesis of piperidine derivatives, such as trans-2,3- and trans-3,4-piperidinedicarboxylic acid derivatives. These syntheses are crucial for producing enantiomerically pure compounds, which have significant implications in medicinal chemistry and drug development due to their potential biological activities (Xue et al., 2002).
Palladium-catalyzed CH Functionalization
Research has explored its role in palladium-catalyzed C-H functionalization to synthesize oxindole derivatives. This method underscores the compound's utility in complex organic syntheses, contributing to the development of pharmacologically relevant structures, including enzyme inhibitors and potential therapeutic agents (Magano et al., 2014).
Reduction of N-alkoxycarbonyl Derivatives
It is involved in the reduction reactions of N-alkoxycarbonyl derivatives of α-iminocarboxylic acids, leading to the formation of products like bicyclic urethanes and oxazolidines. Such chemical transformations are essential for creating novel compounds with potential application in drug design and synthesis (Nurdinov et al., 1993).
Synthesis of Enantiopure Derivatives
The compound serves as a precursor in the synthesis of enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine, from a common dioxopiperidinecarboxylate precursor. These enantiopure derivatives are valuable in the development of peptide-based drugs and other bioactive molecules (Marin et al., 2004).
Properties
IUPAC Name |
4-(3-methoxyanilino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-17(2,3)25-16(23)20-10-8-18(9-11-20,15(21)22)19-13-6-5-7-14(12-13)24-4/h5-7,12,19H,8-11H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIDPBLOEXDDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.